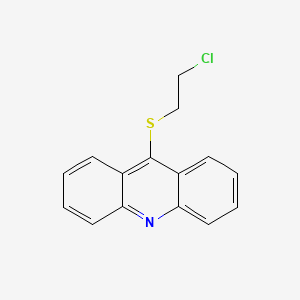
9-(2-Chloroethylsulfanyl)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Chloroethylthio)-acridine: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of an acridine core structure, which is a tricyclic aromatic system, and a 2-chloroethylthio substituent. The combination of these structural features imparts distinct reactivity and potential biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-chloroethylthio)-acridine typically involves the introduction of the 2-chloroethylthio group to the acridine core. One common method involves the reaction of acridine with 2-chloroethylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and reactant concentrations. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 9-(2-Chloroethylthio)-acridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-chloroethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, forming 9-(ethylthio)-acridine, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chloroethylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: 9-(ethylthio)-acridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-(2-chloroethylthio)-acridine is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential in biological studies, particularly in the field of medicinal chemistry. Its structural features enable it to interact with biological macromolecules, making it a candidate for drug development and biochemical research.
Medicine: Research has indicated that derivatives of 9-(2-chloroethylthio)-acridine exhibit anticancer properties. These compounds can induce apoptosis in cancer cells by targeting specific cellular pathways, making them promising candidates for cancer therapy .
Industry: In the industrial sector, 9-(2-chloroethylthio)-acridine is used in the production of dyes and pigments. Its ability to form stable, colored compounds makes it useful in the manufacture of various colorants.
Mecanismo De Acción
The mechanism of action of 9-(2-chloroethylthio)-acridine and its derivatives involves multiple pathways:
Mitochondrial Targeting: The compound can localize to mitochondria, leading to the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage.
DNA Damage: It can intercalate into DNA, causing structural distortions and inhibiting DNA replication and transcription.
Apoptosis Induction: The compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.
Comparación Con Compuestos Similares
2-Chloroethylthio-1,4-naphthoquinone: Shares the 2-chloroethylthio group but has a naphthoquinone core instead of acridine.
Sulfur Mustard (Bis(2-chloroethyl) sulfide): A chemical warfare agent with a similar 2-chloroethylthio group but different core structure.
Uniqueness: 9-(2-Chloroethylthio)-acridine is unique due to its acridine core, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other compounds with similar substituents.
Propiedades
Fórmula molecular |
C15H12ClNS |
|---|---|
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
9-(2-chloroethylsulfanyl)acridine |
InChI |
InChI=1S/C15H12ClNS/c16-9-10-18-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8H,9-10H2 |
Clave InChI |
BWGAICSQKUMIJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















